Controlled Hydrolytic Stability: Benzoyl Chloride vs. Acetyl Chloride
In solvolytic conditions, benzoyl chloride exhibits a mechanistic profile distinct from acetyl chloride, quantified by its reduced sensitivity to nucleophilic attack and a higher solvent isotope effect [1]. This translates to greater practical stability in moist environments and more predictable behavior in large-scale acylations where nucleophile concentrations may vary.
| Evidence Dimension | Sensitivity to nucleophilic attack in solvolysis (rate ratio, 40% EtOH/H2O vs. 97% TFE/H2O) |
|---|---|
| Target Compound Data | Baseline sensitivity (reference value) |
| Comparator Or Baseline | Acetyl chloride: over 20-fold more sensitive |
| Quantified Difference | >20-fold lower sensitivity |
| Conditions | Solvolysis rate ratio comparison at 0°C in 40% EtOH/H2O vs. 97% TFE/H2O |
Why This Matters
Lower sensitivity to nucleophile variation ensures more consistent reaction outcomes across diverse solvent systems, reducing the risk of exotherms and yield loss during scale-up.
- [1] Bentley, T. W., Llewellyn, G., & McAlister, J. A. (1996). SN2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. The Journal of Organic Chemistry, 61(22), 7927–7932. View Source
